molecular formula C5H10N2O2 B573612 N-(2-Hydroxyethyl)aziridine-1-carboxamide CAS No. 175276-21-8

N-(2-Hydroxyethyl)aziridine-1-carboxamide

Cat. No.: B573612
CAS No.: 175276-21-8
M. Wt: 130.147
InChI Key: OMXRIRIKJCDRSE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)aziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)aziridine-1-carboxamide typically involves the reaction of aziridine with 2-hydroxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

  • Substituted aziridines
  • Amines
  • Oxides

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)aziridine-1-carboxamide involves its ability to undergo ring-opening reactions, which allows it to interact with various biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in biological systems where it can modify proteins and other biomolecules.

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)aziridine-1-carboxamide is unique due to the presence of both the aziridine ring and the hydroxyethyl group, which provides additional sites for chemical modification and enhances its reactivity and versatility in various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-4-1-6-5(9)7-2-3-7/h8H,1-4H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRIRIKJCDRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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